molecular formula C20H31N3O5S B3450783 [1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone

[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone

Cat. No.: B3450783
M. Wt: 425.5 g/mol
InChI Key: YLWCNDRSNDYDAP-UHFFFAOYSA-N
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Description

[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a sulfonylpiperidine and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the aromatic ring or the piperidine and piperazine moieties, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties and functions.

Biology

In biological research, [1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O5S/c1-4-21-11-13-22(14-12-21)20(24)16-7-9-23(10-8-16)29(25,26)19-15-17(27-2)5-6-18(19)28-3/h5-6,15-16H,4,7-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWCNDRSNDYDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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